molecular formula C9H6O4 B105387 5-Methoxyisobenzofuran-1,3-dione CAS No. 28281-76-7

5-Methoxyisobenzofuran-1,3-dione

Cat. No. B105387
CAS RN: 28281-76-7
M. Wt: 178.14 g/mol
InChI Key: INEIVXABODMRMQ-UHFFFAOYSA-N
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Description

5-Methoxyisobenzofuran-1,3-dione is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in medicinal chemistry. The compound is characterized by a furan ring fused to an isobenzofuran moiety with a methoxy group attached, which can be a key structural element in various synthetic derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of derivatives related to 5-Methoxyisobenzofuran-1,3-dione has been explored in several studies. For instance, a one-pot method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives in water has been reported, which involves a condensation reaction between ninhydrin and 1,3-dicarbonyl compounds followed by oxidative cleavage . Another study describes the stereoselective synthesis of tetrahydrofurans, which could be transformed into related structures through electrophilic cyclisation mediated by metachloroperoxybenzoic acid . Additionally, the synthesis of highly functionalized tetrahydro-isobenzofuran-1,5-diones via cascade three-component reductive alkylations and Michael-aldol reactions has been achieved, showcasing the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 5-Methoxyisobenzofuran-1,3-dione has been elucidated using various spectroscopic techniques. For example, the structural assignments of spiro derivatives were supported by IR, 1H NMR, 13C NMR, and mass spectrometry data . X-ray crystallography has also been employed to determine the spatial structure of certain derivatives, providing detailed insights into their three-dimensional conformation .

Chemical Reactions Analysis

The reactivity of 5-Methoxyisobenzofuran-1,3-dione derivatives has been explored in the context of various chemical reactions. Photochromic properties have been observed in some derivatives, where the compounds exhibit changes in color upon exposure to light due to structural transformations . Additionally, reactions with amines and other nucleophiles have been used to synthesize novel heterocyclic compounds, demonstrating the potential of these derivatives as versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxyisobenzofuran-1,3-dione derivatives are influenced by their molecular structure. The absorption and emission spectra of these compounds can vary depending on the substituents attached to the core structure, with solvent polarity also affecting their spectral characteristics . The crystal structure of a Meldrum's acid derivative related to 5-Methoxyisobenzofuran-1,3-dione revealed weak intermolecular hydrogen bonding, which can influence the compound's stability and solid-state properties .

Scientific Research Applications

Stability and Structure in N-heterocyclic Carbene Precursors

Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. They found that compounds like 2-methoxy-1,3-di(aryl)imidazolidine-4,5-diones failed to undergo thermolysis and yield free NHCs, demonstrating the potential for stability in certain chemical structures involving isobenzofuran diones (Hobbs et al., 2010).

Intramolecular Cycloadditions and Polycyclic Aza-compounds

Peters, Debaerdemaeker, and Friedrichsen (1999) researched the synthesis of polycyclic aza-compounds using intramolecular cycloadditions with 1-aminoisobenzofurans. Their method provides a simple entry into the field of these complex compounds, suggesting applications in creating intricate molecular structures (Peters et al., 1999).

Nonlinear Optical Properties of Novel Styryl Dyes

Shettigar et al. (2009) investigated the nonlinear optical properties of novel styryl dyes, which are crucial in the development of nonlinear optical materials for device applications. They found that these dyes, including derivatives of isobenzofuran diones, have potential use in this domain due to their large nonlinear absorption cross-sections (Shettigar et al., 2009).

Pyrolytic Generation of Methyleneketene

Brown, Eastwood, and McMullen (1976) provided evidence for the pyrolytic generation of methyleneketene from derivatives of 1,3-dioxan-4,6-dione. Their research highlights the chemical reactions and structural transformations important in chemical synthesis processes (Brown et al., 1976).

DNA Binding Studies of Imidazolidines

Shah et al. (2013) focused on the DNA binding affinity of novel derivatives of imidazolidines, a class of compounds related to isobenzofuran diones. They found that these compounds exhibit significant DNA binding propensity, which could be crucial in the development of anticancer drugs (Shah et al., 2013).

Synthesis and Antimicrobial Activity of Thiazolidine-2,4-diones

Stana et al. (2014) synthesized new derivatives of thiazolidine-2,4-dione and evaluated their antimicrobial activities. Their findings reveal the potential of such compounds in antimicrobial applications (Stana et al., 2014).

Crystal Structure of Meldrum's Acid Compound

Wulan Zeng (2014) studied the crystal structure of a new Meldrum's acid compound, which is related to the isobenzofuran dione structure. Understanding such crystal structures is fundamental in materials science and chemistry (Wulan Zeng, 2014).

Safety And Hazards

The safety information for 5-Methoxyisobenzofuran-1,3-dione indicates that it has the GHS07 hazard pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for 5-Methoxyisobenzofuran-1,3-dione could involve further exploration of its antiproliferative activity and potential applications in the medical field . Additionally, the environmentally friendly synthesis process could be optimized and scaled for industrial applications .

properties

IUPAC Name

5-methoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIVXABODMRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348669
Record name 5-methoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisobenzofuran-1,3-dione

CAS RN

28281-76-7
Record name 4-Methoxyphthalic anhydride
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URL https://commonchemistry.cas.org/detail?cas_rn=28281-76-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

A solution of 4-methoxyphthalic acid dimethyl ester (3.1 g, Fluka, U.S.A.) in 10 mL methanol and 35 mL of a 1 M solution of aqueous sodium hydroxide was heated to reflux for 3 hours. The solution was allowed to cool to rt, acidified to pH 2 with 1 M hydrochloric acid, and extracted three times with ethyl acetate. The organic extractions were combined, dried over magnesium sulfate, and reduced in vacuo to cleanly yield 2.43 g of the corresponding diacid. The diacid (1.43 g) and 1.9 mL of acetic anhydride were dissolved in tetrahydrofuran and heated to reflux for 16 hours. The solvent was evaporated to give 5-methoxy-isobenzofuran-1,3-dione (1.25 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
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10 mL
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Synthesis routes and methods II

Procedure details

Acetic anhydride (40 ml) was added to a mixture of 4-methoxyphthalic acid (30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the solvent was removed in vacuo to afford 4-methoxyphthalic anhydride (27.8 g, 99%) as an off white solid. 1H NMR (DMSO-d6) 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s). MS: [M+H]+ 179.
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40 mL
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30.8 g
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150 mL
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Synthesis routes and methods III

Procedure details

4-Methoxyphthalic acid (959 gm., 5.06 m) and acetic anhydride (2 l.) were mixed together and warmed to reflux. After 2 hours at reflux the solution was filtered while hot. The filtrate was cooled to room temperature and then it was cooled at -70° C. overnight. The solid precipitate was recovered by suction filtration, washed with petroleum either (40°-60°) and air dried. wt.=649 gm., m.p. 89°-94° C.
Quantity
959 g
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2 L
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Synthesis routes and methods IV

Procedure details

To a mixture of 4-methoxy-phthalic acid (1.8 g, 9.18 mmol), thionyl chloride (1.4 mL, 19.79 mmol) in CH2Cl2 (15 mL) is added DABCO (1.1 g, 9.81 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction mixture is diluted with CH2Cl2 (100 mL), washed with H2O (75 mL×2), dried with Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to afford 5-methoxy-isobenzofuran-1,3-dione (950 mg, 58%).
Quantity
1.8 g
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reactant
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1.4 mL
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15 mL
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1.1 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org
F Nanteuil, F de Nanteuil - Synthesis and Reactivity of Donor-Acceptor …, 2016 - Springer
All reactions were carried out in oven-dried glassware under nitrogen or argon atmosphere with magnetic stirring, unless stated otherwise. THF, Et 2 O, CH 3 CN, toluene, hexane and …
Number of citations: 0 link.springer.com

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